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Compound of Interest

Compound Name: Conteltinib

Cat. No.: B606762

For Researchers, Scientists, and Drug Development Professionals

Conteltinib (CT-707) is a potent, orally available, multi-kinase inhibitor under investigation for
the treatment of various cancers. This guide provides a comparative analysis of its intended on-
target effects against its observed off-target activities, supported by available preclinical and
clinical data. The objective is to offer a clear perspective on the therapeutic window and
potential side-effect profile of this compound.

Executive Summary

Conteltinib primarily targets Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase
(FAK), and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] Its on-target activity against ALK has
shown significant anti-tumor efficacy in patients with ALK-positive non-small cell lung cancer
(NSCLC).[3][4] The inhibition of FAK, with a high potency (IC50 of 1.6 nM), represents another
key on-target effect with therapeutic potential in various solid tumors.[1][2][5] Off-target effects
are primarily inferred from the adverse events reported in clinical trials, as a comprehensive
public kinase screening panel is not currently available. This guide synthesizes the existing
data to facilitate a nuanced understanding of Conteltinib's pharmacological profile.

Data Presentation
Table 1: On-Target Kinase Inhibition of Conteltinib
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. Key Biological = Therapeutic
Target Kinase IC50 (nM) L. Reference
Role Indication
Cell adhesion,
migration, )
FAK 1.6 ] ] Solid Tumors [1][2][5]
proliferation,
survival
) Cell growth, N
Data not publicly ) ) ALK-positive
ALK ] proliferation, [31[4]
available ) NSCLC
survival
) Cell adhesion, Cancer,
Data not publicly o
Pyk2 ] migration, Inflammatory [1][2]
available . . .
inflammation Diseases

Table 2: On-Target Clinical Efficacy of Conteltinib in

AL K-Paositive NSCIL C (Phase 1)

Median Median
. Overall . .
Patient Progression- Duration of
. Response . Reference
Population Free Survival Response
Rate (ORR)
(PFS) (DoR)
ALK TKI-naive
64.1% 15.9 months 15.0 months [31[4]
(n=39)
Crizotinib-
pretreated 33.3% 6.73 months 6.60 months [31[4]
(n=21)

Table 3: Off-Target Effects (Treatment-Related Adverse
Events in >20% of Patients; Phase 1)

© 2025 BenchChem. All rights reserved.

2/9

Tech Support


https://www.selleckchem.com/products/conteltinib-ct-707.html
https://www.researchgate.net/figure/Mean-plasma-concentration-time-profiles-of-conteltinib-CT-707-A-Plasma_fig2_365723421
https://www.medchemexpress.com/conteltinib.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9694544/
https://pubmed.ncbi.nlm.nih.gov/36424628/
https://www.selleckchem.com/products/conteltinib-ct-707.html
https://www.researchgate.net/figure/Mean-plasma-concentration-time-profiles-of-conteltinib-CT-707-A-Plasma_fig2_365723421
https://www.benchchem.com/product/b606762?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9694544/
https://pubmed.ncbi.nlm.nih.gov/36424628/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9694544/
https://pubmed.ncbi.nlm.nih.gov/36424628/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Potential Off-

Grade =3 Target
Adverse Event Frequency (%) . Reference
Frequency (%) Kinase/Pathwa
y
) EGFR, other
Diarrhea 71.9 3.1 ) [3][4]
kinases
Serum creatinine N/A (Renal
453 1.6 _ [31[4]
elevated function)
Aspartate ,
) N/A (Liver
aminotransferase  39.1 N/A i [31[4]
function)
elevated
N/A
Nausea 375 N/A ) ] [31[4]
(Gastrointestinal)
" N/A
Vomiting 35.9 N/A _ , [31[4]
(Gastrointestinal)
Alanine
) N/A (Liver
aminotransferase  34.4 N/A ] [31[4]
function)
elevated
y-glutamyl )
] N/A (Liver
transpeptidase 32.8 7.8 ) [31[4]
function)
elevated
Hyperuricemia 31.25 N/A N/A (Metabolic) [3][4]
Weight loss 28.1 N/A N/A (Metabolic) [31[4]
N/A
Abdominal pain 26.6 N/A ) ) [31[4]
(Gastrointestinal)
Hypertriglyceride
)./p i 234 N/A N/A (Metabolic) [3][4]
mia
o N/A (Renal
Proteinuria 21.9 N/A ) [3][4]
function)
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Note: The potential off-target kinases listed are speculative and based on known side effects of
other kinase inhibitors. A comprehensive kinase panel for Conteltinib is required for definitive

correlation.

Signaling Pathway Diagrams

ALK Signaling

RAS/MEK/ERK

Activated ALK

Inhibition
PI3K/Akt

FAK Signaling
Inhibition

Cell Migration

Activated FAK

Cell Proliferation

Click to download full resolution via product page

Caption: On-target signaling pathways inhibited by Conteltinib.

Experimental Protocols
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In Vitro Kinase Inhibition Assay (FAK)

A definitive, detailed public protocol for the specific in vitro kinase assay used to determine the

IC50 of Conteltinib against FAK is not available. However, a general methodology for such an

assay is as follows:

e Reagents and Materials:

[¢]

Recombinant human FAK enzyme.

Specific peptide substrate for FAK.

ATP (Adenosine triphosphate).

Conteltinib (serial dilutions).

Kinase assay buffer (e.g., Tris-HCI, MgCI2, DTT).

Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent).

Microplates (e.g., 384-well).

e Procedure:

A solution of the FAK enzyme and its specific substrate is prepared in the kinase assay
buffer.

Serial dilutions of Conteltinib are added to the wells of the microplate.
The kinase reaction is initiated by the addition of ATP.

The reaction is allowed to proceed for a specified time at a controlled temperature (e.qg.,
30°C for 60 minutes).

The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is
guantified using a suitable detection method.

The IC50 value is calculated by plotting the percentage of kinase inhibition against the
logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response
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curve.

ALK-Positive NSCLC Xenograft Model

Specific details of the xenograft models used in the preclinical evaluation of Conteltinib are not
publicly available.[3] A representative protocol for establishing and utilizing such a model is
outlined below:

e Cell Lines and Animals:

o Human ALK-positive NSCLC cell line (e.g., H3122, NCI-H2228).

o Immunocompromised mice (e.g., NOD-SCID, athymic nude mice), typically 6-8 weeks old.
e Tumor Implantation:

o The selected ALK-positive NSCLC cells are cultured and harvested.

o A specific number of cells (e.g., 5 x 10"6) are resuspended in a suitable medium (e.g.,
Matrigel) and subcutaneously injected into the flank of each mouse.

e Tumor Growth and Treatment:

o

Tumor growth is monitored regularly by caliper measurements.

[¢]

Once tumors reach a predetermined size (e.g., 100-200 mm3), mice are randomized into
treatment and control groups.

[¢]

Conteltinib is administered orally at various doses, once or twice daily. The control group
receives the vehicle.

[¢]

Treatment continues for a specified period (e.g., 21-28 days).
» Efficacy Evaluation:
o Tumor volume and body weight are measured throughout the study.

o At the end of the study, tumors are excised, weighed, and may be used for further analysis
(e.g., pharmacodynamics, histology).
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o The anti-tumor efficacy is evaluated by comparing the tumor growth in the treatment
groups to the control group.

Discussion of On-Target vs. Off-Target Effects

On-Target Effects:

Conteltinib's primary on-target efficacy stems from its potent inhibition of ALK and FAK.[1][2]
In ALK-rearranged NSCLC, the inhibition of the constitutively active ALK fusion protein blocks
downstream signaling through the PI3K/Akt, JAK/STAT, and RAS/MEK/ERK pathways, leading
to the suppression of tumor cell proliferation and survival.[3] The clinical data from the phase 1
trial demonstrates robust anti-tumor activity in both treatment-naive and crizotinib-resistant
ALK-positive NSCLC patients, validating its on-target engagement and therapeutic benefit.[3]

[4]

The potent inhibition of FAK suggests a broader anti-cancer potential for Conteltinib. FAK is a
non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival.
Its overexpression is associated with poor prognosis in several cancers. By inhibiting FAK,
Conteltinib can potentially disrupt tumor invasion and metastasis.

Off-Target Effects:

A comprehensive understanding of Conteltinib's off-target profile is currently limited by the
lack of a publicly available, broad kinase selectivity panel. The reported treatment-related
adverse events (TRAES) in the phase 1 clinical trial provide the primary source of information
on its off-target effects in humans.[3][4]

The high incidence of gastrointestinal side effects, such as diarrhea, nausea, and vomiting, is
common with many tyrosine kinase inhibitors and may be attributed to the inhibition of other
kinases, such as EGFR, which are involved in maintaining the gastrointestinal mucosa. The
observed elevations in liver enzymes and serum creatinine suggest potential effects on liver
and kidney function, which warrant careful monitoring.

It is crucial to note that clinical adverse events can be a result of complex physiological
responses and may not always be directly attributable to the inhibition of a single off-target
kinase. Further preclinical studies, including comprehensive kinome scanning, are necessary to
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elucidate the precise molecular off-targets of Conteltinib and to correlate these with the
observed clinical side effects.

Conclusion

Conteltinib is a promising multi-kinase inhibitor with potent on-target activity against ALK and
FAK, translating to significant clinical efficacy in ALK-positive NSCLC. The current
understanding of its off-target effects is primarily based on clinical adverse events. While
manageable, these side effects highlight the need for a more comprehensive preclinical
characterization of its kinase selectivity to fully understand its therapeutic index and to guide its
future clinical development and potential combination therapies. The availability of a detailed
kinome scan would be invaluable for a more precise comparative analysis of its on-target
versus off-target effects.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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